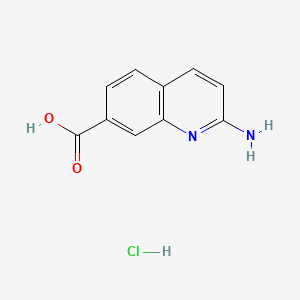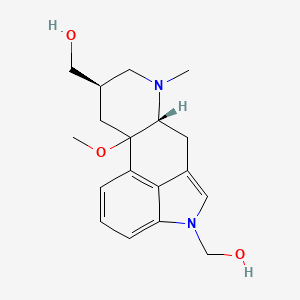
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutane ring with four fluorine atoms, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure may be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may investigate its potential as a drug candidate or a precursor for drug development, particularly in areas requiring fluorinated analogs.
Industry: Its stability and reactivity make it suitable for use in the development of advanced materials, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclobutane: Lacks fluorine atoms, resulting in different reactivity and properties.
2,2,3,3-Tetrafluorocyclobutan-1-amine: Similar structure but without the aminomethyl group.
Fluorinated Amines: A broad class of compounds with varying degrees of fluorination and different functional groups.
Uniqueness: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring, multiple fluorine atoms, and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C5H9ClF4N2 |
|---|---|
Poids moléculaire |
208.58 g/mol |
Nom IUPAC |
1-(aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F4N2.ClH/c6-4(7)1-3(11,2-10)5(4,8)9;/h1-2,10-11H2;1H |
Clé InChI |
QXTUQYDXNXZICH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1(F)F)(F)F)(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)


![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)


![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)




![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)

